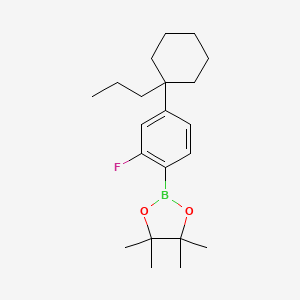

2-Fluoro-4-(trans-propylcyclohexyl)phenyl boronic acid pinacol ester

Description

2-Fluoro-4-(trans-propylcyclohexyl)phenyl boronic acid pinacol ester is a boronic acid derivative with the molecular formula C15H22BFO2. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Propriétés

Formule moléculaire |

C21H32BFO2 |

|---|---|

Poids moléculaire |

346.3 g/mol |

Nom IUPAC |

2-[2-fluoro-4-(1-propylcyclohexyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C21H32BFO2/c1-6-12-21(13-8-7-9-14-21)16-10-11-17(18(23)15-16)22-24-19(2,3)20(4,5)25-22/h10-11,15H,6-9,12-14H2,1-5H3 |

Clé InChI |

GRDHGMXAXAKJOO-UHFFFAOYSA-N |

SMILES canonique |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C3(CCCCC3)CCC)F |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(trans-propylcyclohexyl)phenyl boronic acid pinacol ester typically involves the reaction of 2-Fluoro-4-(trans-propylcyclohexyl)phenyl boronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the high purity of the final product. Techniques such as crystallization, distillation, and chromatography are commonly employed in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

2-Fluoro-4-(trans-propylcyclohexyl)phenyl boronic acid pinacol ester primarily undergoes reactions typical of boronic esters, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst.

Protodeboronation: This reaction involves the removal of the boronic ester group, often using a protic solvent or a base.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, toluene) are commonly used.

Protodeboronation: Protic solvents (e.g., methanol) and bases (e.g., NaOH) are typically employed.

Major Products

Applications De Recherche Scientifique

2-Fluoro-4-(trans-propylcyclohexyl)phenyl boronic acid pinacol ester has several applications in scientific research:

Mécanisme D'action

The primary mechanism of action for 2-Fluoro-4-(trans-propylcyclohexyl)phenyl boronic acid pinacol ester involves its role in Suzuki-Miyaura coupling reactions. The process includes:

Oxidative Addition: The palladium catalyst forms a complex with the aryl or vinyl halide.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the fluoro and cyclohexyl groups.

4-Carboxy-2-fluorophenylboronic Acid Pinacol Ester: Contains a carboxy group, making it more polar and potentially more reactive in certain conditions.

Uniqueness

2-Fluoro-4-(trans-propylcyclohexyl)phenyl boronic acid pinacol ester is unique due to its specific substituents, which can influence its reactivity and selectivity in chemical reactions. The presence of the fluoro group can enhance the compound’s stability and alter its electronic properties, making it a valuable reagent in organic synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.